Mebetide
Overview
Description
Mebetide is a compound with the molecular formula C8H8N2O2S . It is also known by other synonyms such as 3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazine backbone with a methyl group attached . The InChI string representation of this compound is InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 196.03064868 g/mol . The topological polar surface area is 66.9 Ų . The compound has a complexity of 329 .
Scientific Research Applications
Machine Learning in Diabetes Research
Machine learning and data mining methods are vital in transforming information into valuable knowledge for diabetes research. These methods are applied in prediction and diagnosis, diabetic complications, genetic background and environment, and health care and management, with prediction and diagnosis being the most popular application. Clinical datasets are primarily used, and support vector machines are highlighted as the most successful algorithm (Kavakiotis et al., 2017).
Animal Models in Diabetes Research
Animal models play a crucial role in diabetes research, helping to understand the disease's pathogenesis and evaluate new treatments. Early studies using pancreatectomized dogs have evolved to using rodents and larger animals to investigate type 1 and type 2 diabetes and their complications (Rees & Alcolado, 2005).
Antidiabetic Plants and Polyphenols
Research into antidiabetic plants and their active constituents, such as polyphenols, provides insights into natural inhibitors and therapeutic strategies for diabetes management. The study of over 1200 species of plants reported for diabetes treatment has revealed a variety of plant constituents with hypoglycemic activity, offering a potential for the development of alternative drugs and therapeutic strategies (Marles & Farnsworth, 1995).
Mesenchymal Stem Cells in Diabetes
Mesenchymal stem cells (MSCs) are being investigated as a therapeutic treatment for diabetes due to their manifold properties. Studies have focused on the use of MSCs for diabetes treatment and for reducing diabetes-related disease development, highlighting their potential molecular mechanisms (Scuteri & Monfrini, 2018).
Hypoglycemic Effects of Plants
The hypoglycemic effects of various medicinal plants used in traditional diabetes treatment have been studied, with several plants showing significant effects in reducing blood glucose levels. This research supports the clinical use of these plants in diabetes mellitus control (Alarcon-Aguilara et al., 1998).
Properties
IUPAC Name |
3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWRKMPNEIXNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189561 | |
Record name | Mebetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-81-6 | |
Record name | 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebetide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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